3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea
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Overview
Description
3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea is a complex organic compound that features a combination of indole, phenyl, and furan moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using methods such as the Fischer indole synthesis or the Bischler-Möhlau indole synthesis. The thiourea derivative is then introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a thiourea reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, potentially inhibiting or activating biological pathways. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-phenylthiourea
- 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)thiourea
- 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)thiourea
Uniqueness
The uniqueness of 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea lies in its combination of indole, phenyl, and furan moieties, which can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(3,5-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3OS/c1-16-11-17(2)13-20(12-16)28-25(31)29(15-21-5-4-10-30-21)9-8-22-18(3)27-24-7-6-19(26)14-23(22)24/h4-7,10-14,27H,8-9,15H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHYYPMURTPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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